5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine
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Overview
Description
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine is a heterocyclic organic compound that contains bromine, fluorine, chlorine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-bromo-4-fluorophenol with 4-chloropyrimidine . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling reactions: It can undergo coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF).
Coupling reactions: Palladium catalysts and organoboron or organotin reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or heteroaryl compounds .
Scientific Research Applications
5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 5-(2-Bromo-4-fluorophenoxy)-4-chloropyrimidine.
2-Bromo-4-fluoropyridine: Another fluorinated bromopyridine compound with similar reactivity.
2-Chloro-5-iodopyridine: A halogenated pyridine with comparable chemical properties.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5BrClFN2O |
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Molecular Weight |
303.51 g/mol |
IUPAC Name |
5-(2-bromo-4-fluorophenoxy)-4-chloropyrimidine |
InChI |
InChI=1S/C10H5BrClFN2O/c11-7-3-6(13)1-2-8(7)16-9-4-14-5-15-10(9)12/h1-5H |
InChI Key |
HPKMYYYBQAMXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=CN=CN=C2Cl |
Origin of Product |
United States |
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